Antibacterial agent 206

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Antibacterial agent 206 is synthesized through a series of chemical reactions involving indolylacryloyl derivatives. The synthetic route typically includes the following steps:

Formation of Indolylacryloyl Intermediate: The initial step involves the reaction of indole with acryloyl chloride in the presence of a base such as triethylamine.

Cyclization: The intermediate undergoes cyclization to form the oxacin ring structure. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring consistent quality and yield. Key considerations include:

Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

Quality Control: Implementing stringent quality control measures to ensure the purity and efficacy of the final product.

Safety Protocols: Adhering to safety protocols to handle hazardous chemicals and prevent contamination.

Analyse Des Réactions Chimiques

Types of Reactions: Antibacterial agent 206 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions can introduce different substituents, potentially enhancing antibacterial activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit varying degrees of antibacterial activity and other properties .

Applications De Recherche Scientifique

Antibacterial agent 206 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its antibacterial properties and potential to combat drug-resistant bacterial strains.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multidrug-resistant bacteria.

Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.

Mécanisme D'action

Antibacterial agent 206 exerts its effects through multiple mechanisms:

Membrane Integrity Disruption: The compound disrupts the bacterial cell membrane, leading to cell lysis.

Reactive Oxygen Species Accumulation: It induces the accumulation of reactive oxygen species, causing oxidative stress and damage to bacterial cells.

DNA Replication Inhibition: The compound inhibits DNA replication, preventing bacterial proliferation

Molecular Targets and Pathways:

Cell Membrane: Targets the bacterial cell membrane, compromising its integrity.

Oxidative Stress Pathways: Induces oxidative stress by generating reactive oxygen species.

DNA Replication Machinery: Inhibits key enzymes involved in DNA replication.

Comparaison Avec Des Composés Similaires

Antibacterial agent 206 can be compared with other similar compounds, such as:

Penicillin: Both compounds exhibit antibacterial activity, but this compound has a broader spectrum and is effective against drug-resistant strains.

Cephalosporins: Similar to penicillin, cephalosporins are effective against a range of bacteria, but this compound shows enhanced activity against biofilms.

Oxazolidinones: These compounds, like linezolid, are effective against Gram-positive bacteria, whereas this compound has a broader spectrum

Uniqueness:

Broad Spectrum: Effective against a wide range of bacterial strains, including multidrug-resistant ones.

Biofilm Elimination: Reduces exopolysaccharide production and eliminates biofilms, enhancing its efficacy against persistent infections.

Multiple Mechanisms: Exerts antibacterial effects through multiple mechanisms, reducing the likelihood of resistance development

Propriétés

Formule moléculaire |

C30H28FN5O5 |

|---|---|

Poids moléculaire |

557.6 g/mol |

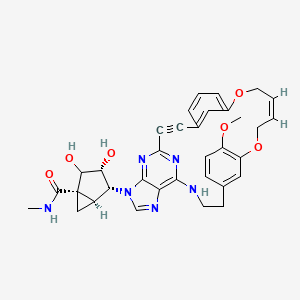

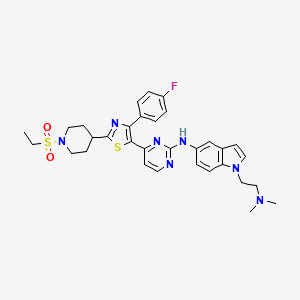

Nom IUPAC |

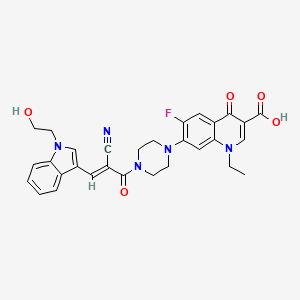

7-[4-[(E)-2-cyano-3-[1-(2-hydroxyethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C30H28FN5O5/c1-2-33-18-23(30(40)41)28(38)22-14-24(31)27(15-26(22)33)34-7-9-35(10-8-34)29(39)19(16-32)13-20-17-36(11-12-37)25-6-4-3-5-21(20)25/h3-6,13-15,17-18,37H,2,7-12H2,1H3,(H,40,41)/b19-13+ |

Clé InChI |

SYDGSTNTFZHTAX-CPNJWEJPSA-N |

SMILES isomérique |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CCO)/C#N)F)C(=O)O |

SMILES canonique |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CCO)C#N)F)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

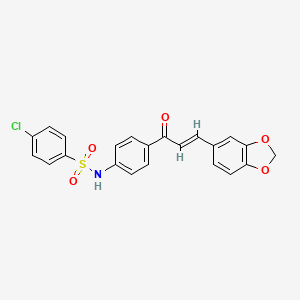

![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

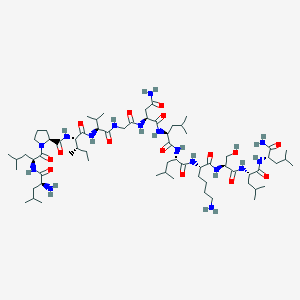

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)

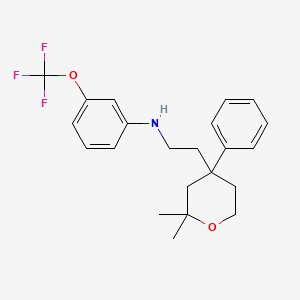

![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)